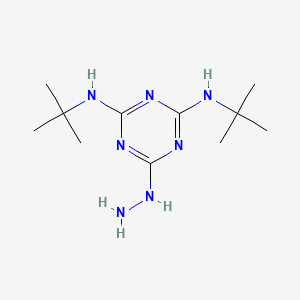![molecular formula C18H10N2 B1211750 吲哚并[3,2-b]咔唑 CAS No. 241-55-4](/img/structure/B1211750.png)
吲哚并[3,2-b]咔唑
概述
描述
吲哚[3,2-b]咔唑是一种杂环化合物,其特征在于富含 π 电子和扩展结构。 它在亲电取代反应中具有很高的活性,使其成为合成各种有机材料的宝贵化合物 .
科学研究应用
作用机制
吲哚[3,2-b]咔唑的作用机制涉及它与蛋白激酶等分子靶标的相互作用。通过抑制这些酶,该化合物可以干扰细胞信号通路,从而导致各种生物学效应。 这种抑制是通过吲哚[3,2-b]咔唑与激酶活性位点的结合实现的,从而阻止了底物的磷酸化 .
类似化合物:
- 吲哚[2,3-a]咔唑
- 吲哚[2,3-c]咔唑
- 吲哚[3,2-a]咔唑
比较: 吲哚[3,2-b]咔唑由于其特定的结构排列而独一无二,这赋予了它独特的电子特性。 与其他吲哚咔唑异构体相比,吲哚[3,2-b]咔唑具有更宽的带隙和更高的氧化稳定性,使其更适合用于有机电子领域 .
生化分析
Biochemical Properties
Indolo[3,2-b]carbazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with protein kinases, which are crucial in regulating cellular processes. The nature of these interactions often involves the inhibition of kinase activity, leading to alterations in cell signaling pathways .
Cellular Effects
Indolo[3,2-b]carbazole influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression that impact cell proliferation and apoptosis . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of Indolo[3,2-b]carbazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active sites of protein kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis . Furthermore, Indolo[3,2-b]carbazole can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Indolo[3,2-b]carbazole change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Indolo[3,2-b]carbazole remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to Indolo[3,2-b]carbazole can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Indolo[3,2-b]carbazole vary with different dosages in animal models. At low doses, it can have beneficial effects, such as inhibiting tumor growth. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, while exceeding this dosage can lead to toxicity.
Metabolic Pathways
Indolo[3,2-b]carbazole is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . For example, it can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds.
Transport and Distribution
Within cells and tissues, Indolo[3,2-b]carbazole is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its activity and function, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of Indolo[3,2-b]carbazole is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect metabolic processes.
准备方法
合成路线和反应条件: 吲哚[3,2-b]咔唑可以通过多种方法合成。一种常见的方法是在酸性条件下使适当的前体环化。 例如,2,3-二氢-1H-吲哚与 1,2-二溴乙烷在碱的存在下反应可以生成吲哚[3,2-b]咔唑 . 另一种方法涉及使用钯催化的交叉偶联反应来形成吲哚[3,2-b]咔唑核心 .
工业生产方法: 吲哚[3,2-b]咔唑的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 使用连续流动反应器和自动化合成平台可以提高生产过程的效率和可扩展性 .
化学反应分析
反应类型: 吲哚[3,2-b]咔唑会经历各种化学反应,包括:
氧化: 该化合物可以被氧化生成醌衍生物。
还原: 还原反应可以生成二氢衍生物。
常见试剂和条件:
氧化: 通常使用高锰酸钾或三氧化铬等试剂。
还原: 可以使用硼氢化钠或氢化铝锂。
主要产物: 从这些反应中形成的主要产物包括各种取代的吲哚[3,2-b]咔唑衍生物,这些衍生物可以进一步功能化以用于特定应用 .
属性
IUPAC Name |
indolo[3,2-b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2/c1-3-7-15-11(5-1)13-9-18-14(10-17(13)19-15)12-6-2-4-8-16(12)20-18/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVSZSQYBQCBQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=NC5=CC=CC=C5C4=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178826 | |
| Record name | Indolo(3,2-b)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241-55-4 | |
| Record name | Indolo[3,2-b]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=241-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indolo(3,2-b)carbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000241554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indolo(3,2-b)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of ICZ?
A1: Indolo[3,2-b]carbazole exhibits high binding affinity for the aryl hydrocarbon receptor (AhR) [, , ].
Q2: What are the downstream effects of ICZ binding to AhR?
A2: ICZ binding to AhR induces the expression of several genes, including those coding for cytochrome P450 enzymes (CYPs), such as CYP1A1, CYP1A2, and CYP1B1 [, ]. This induction leads to increased enzyme activity, as measured by ethoxyresorufin O-deethylase (EROD) activity [].
Q3: Does ICZ affect gap junctional intercellular communication (GJIC)?
A3: Yes, ICZ inhibits GJIC in rat hepatocytes in a dose- and time-dependent manner. This effect is thought to be mediated by AhR activation and potentially CYP activity [].
Q4: How does ICZ compare to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in terms of AhR binding and effects?
A4: ICZ displays similar AhR binding affinity to TCDD, with both having an IC50 value of 3.6 nM []. Both compounds induce CYP1A1/1A2 gene expression and demonstrate antiestrogenic effects in human breast cancer cells [].
Q5: Can ICZ act as a tumor promoter?
A5: While ICZ has shown anti-carcinogenic properties in some studies, research suggests it may act as a tumor promoter under certain conditions due to its effects on GJIC and AhR activation. Further research is needed to fully understand the carcinogenic/anti-carcinogenic potential of ICZ [].
Q6: What is the molecular formula and weight of ICZ?
A6: The molecular formula of ICZ is C18H12N2, and its molecular weight is 256.3 g/mol.
Q7: What are the key spectroscopic characteristics of ICZ?
A7: ICZ derivatives have been extensively characterized using various spectroscopic methods, including Fourier transform infrared (FTIR), proton and carbon-13 nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis) spectroscopy, and photoluminescence (PL) spectroscopy []. Specific spectroscopic data for ICZ itself would require referencing a spectral database.
Q8: What are the potential applications of ICZ and its derivatives in material science?
A8: ICZ derivatives show promise as organic semiconductors for applications in organic thin-film transistors (OTFTs) [, , ]. Additionally, they exhibit interesting luminescent properties, making them potential candidates for organic light-emitting diodes (OLEDs) [, , , ].
Q9: How does the structure of ICZ derivatives impact their performance in OTFT devices?
A9: The introduction of long alkyl side chains at the N-5 and N-11 positions of the ICZ core significantly enhances solubility and promotes self-organization into crystalline structures, leading to improved charge transport properties and higher hole mobilities in OTFT devices [, ].
Q10: How does the presence of phenyl substituents affect the performance of ICZ-based OTFTs?
A10: Phenyl substitutions on the ICZ core enhance π-π stacking interactions between molecules, leading to improved charge carrier mobility in OTFT devices [].
Q11: Are there any studies on the catalytic properties of ICZ or its derivatives?
A11: The provided research papers primarily focus on the synthesis, properties, and applications of ICZ derivatives in materials science and do not provide information on their catalytic activity.
Q12: Have computational methods been employed to study ICZ and its derivatives?
A12: Yes, computational chemistry techniques like density functional theory (DFT) have been used to study the electronic structure, optical properties, and charge transport characteristics of ICZ derivatives [, , ].
Q13: How do DFT calculations contribute to understanding the properties of ICZ-based materials?
A13: DFT calculations help predict the energy levels (HOMO/LUMO), band gaps, and molecular orbitals of ICZ derivatives, which are crucial for understanding their optical and electronic properties, including their performance in organic electronic devices [, , ].
Q14: How does the substitution pattern on the ICZ core influence its AhR binding affinity?
A14: Studies show that replacing the nitrogen atoms in ICZ with sulfur retains binding affinity to AhR, while replacing them with oxygen decreases the affinity []. N-methylation at positions 5 and 11 increases affinity, while larger substituents at these positions or modifications to the central ring generally decrease affinity [].
Q15: How do structural modifications of ICZ impact its photophysical properties?
A15: Introducing various substituents, such as electron-donating or electron-withdrawing groups, onto the ICZ core can significantly affect its absorption and emission properties, influencing its potential applications in OLEDs [, ].
Q16: How does the linkage position of ICZ units in a polymer chain affect its properties?
A16: The connection position of ICZ units in poly(arylene ethynylene)s influences the polymer's optical and electronic properties, such as absorption, emission, and electrochemical behavior [].
Q17: What is known about the stability of ICZ and its formulation?
A17: Research shows that ICZ derivatives with long alkyl chains and phenyl substituents exhibit good environmental stability, even after prolonged exposure to amber light, making them suitable for OTFT applications [, ].
Q18: Are there any specific formulation strategies mentioned for ICZ?
A18: The provided research focuses primarily on the synthesis and characterization of ICZ derivatives for materials science applications. Specific formulation strategies for drug delivery or other purposes are not discussed.
Q19: What are some historical milestones in the research of ICZ?
A29: Early research on ICZ focused on its identification as a potent AhR agonist formed from the breakdown of indole-3-carbinol, a compound found in cruciferous vegetables [, ]. Subsequent studies explored its antiestrogenic effects and potential as a tumor promoter []. More recent research has focused on the synthesis and application of ICZ derivatives as organic semiconductors for OTFTs and OLEDs [, , , ].
Q20: What are some examples of cross-disciplinary applications of ICZ research?
A30: The study of ICZ bridges chemistry, biology, and materials science. Understanding its interaction with the AhR provides insights into toxicological mechanisms and potential therapeutic applications [, ]. Simultaneously, its use in developing novel organic semiconductors showcases its potential in advancing electronic devices [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
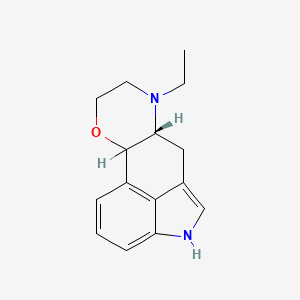
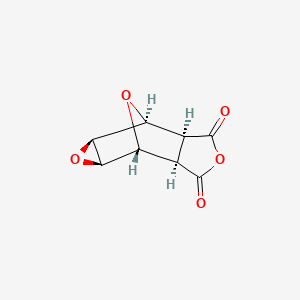
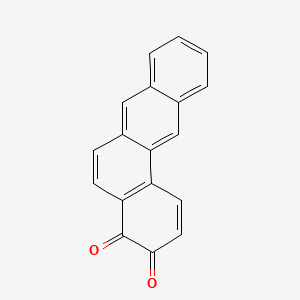




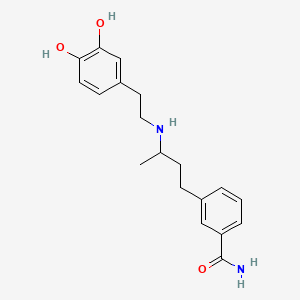
![4-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1211682.png)
![9-Amino-12-[carboxy(hydroxy)methyl]-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1211683.png)
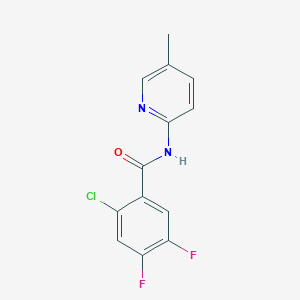

![1-[4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenyl]ethanone](/img/structure/B1211688.png)
